molecular formula C19H19N3O3 B5914642 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No. B5914642
M. Wt: 337.4 g/mol
InChI Key: BHQYJPUNVCMQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, also known as MPSPQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPSPQ belongs to the spirooxindole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is not fully understood. However, it has been suggested that 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα, which plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. Additionally, 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has been found to protect against oxidative stress, which is a key factor in the development of many diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione in scientific research is its diverse range of biological activities. This makes it a potentially useful compound for investigating various disease processes and developing new therapies. However, one limitation of using 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione involves the reaction of 3-methoxypropylamine with isatin and anthranilic acid in the presence of a catalyst. The resulting product is purified through column chromatography to obtain 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione in high yield and purity.

Scientific Research Applications

3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. 3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

properties

IUPAC Name

3'-(3-methoxypropyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-12-6-11-22-17(23)13-7-2-4-9-15(13)21-19(22)14-8-3-5-10-16(14)20-18(19)24/h2-5,7-10,21H,6,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQYJPUNVCMQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2NC13C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

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